molecular formula C13H18O2 B13584873 1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol

1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13584873
M. Wt: 206.28 g/mol
InChI Key: RKEPZGRUGFVHQQ-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a methoxy and methyl substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 2-methoxy-5-methylphenyl derivatives with cyclopropyl reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to yield different alcohol derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 1-(2-Methoxy-5-methylphenyl)ethanol
  • 1-(2-Methoxy-5-methylphenyl)cyclopropane
  • 1-(2-Methoxy-5-methylphenyl)cyclopropylmethanol

Uniqueness: 1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol stands out due to its unique combination of a cyclopropyl group with an ethan-1-ol moiety and specific substitutions on the phenyl ring

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[1-(2-methoxy-5-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O2/c1-9-4-5-12(15-3)11(8-9)13(6-7-13)10(2)14/h4-5,8,10,14H,6-7H2,1-3H3

InChI Key

RKEPZGRUGFVHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CC2)C(C)O

Origin of Product

United States

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